Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate

Medicinal Chemistry Protecting Group Strategy Synthetic Route Design

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate is a synthetic heterocyclic small molecule featuring a triazolo[4,3-a]pyrazine core linked via an 8-position piperidine to a benzyl carbamate moiety. This core scaffold is documented in patent literature as a privileged structure for developing kinase inhibitors targeting cell proliferative disorders such as cancer.

Molecular Formula C19H22N6O2
Molecular Weight 366.425
CAS No. 2034461-61-3
Cat. No. B2983222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate
CAS2034461-61-3
Molecular FormulaC19H22N6O2
Molecular Weight366.425
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C19H22N6O2/c1-14-22-23-18-17(20-9-12-25(14)18)24-10-7-16(8-11-24)21-19(26)27-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,26)
InChIKeyNPFDBHKBHPCBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate (CAS 2034461-61-3): Procurement-Ready Profile of a Triazolopyrazine Research Candidate


Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate is a synthetic heterocyclic small molecule featuring a triazolo[4,3-a]pyrazine core linked via an 8-position piperidine to a benzyl carbamate moiety. This core scaffold is documented in patent literature as a privileged structure for developing kinase inhibitors targeting cell proliferative disorders such as cancer [1]. The compound is primarily supplied as a >95% purity research reagent (CAS 2034461-61-3, MW 366.43 g/mol) for early-stage drug discovery and chemical biology investigations .

Why Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate Cannot Be Simply Replaced by In-Class Analogs


Within the triazolo[4,3-a]pyrazine series, even minor variations in the carbamate protecting group (e.g., benzyl vs. tert-butyl) profoundly alter the compound's physicochemical stability, synthetic deprotection strategy, and biological target engagement profile [1]. The benzyl carbamate offers orthogonal hydrogenolysis-based deprotection, which is incompatible with acid-labile tert-butyl carbamate (Boc) chemistry and enables distinct synthetic route planning in medicinal chemistry campaigns [2]. Generic substitution without verifying the specific protecting group risks compromising the integrity of multi-step syntheses or producing biologically inactive derivatives, as class-level structure-activity relationship (SAR) data confirms that the nature of the carbamate substituent critically modulates kinase binding affinity and metabolic stability [1]. The sections below quantify where this compound differs from the closest analog in measurable, decision-relevant dimensions.

Head-to-Head Comparator Evidence: Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate (2034461-61-3) vs. Closest Analogs


Orthogonal Deprotection Chemistry: Benzyl Carbamate vs. tert-Butyl Carbamate

The benzyl carbamate (Cbz) on the target compound can be cleaved by catalytic hydrogenolysis (H2, Pd/C), a set of neutral conditions that leave acid-sensitive tert-butyl carbamate (Boc) groups untouched [1]. In contrast, the closest direct analog, tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate (CAS 2202253-99-2), requires strong acidic conditions (e.g., TFA) for deprotection, making it incompatible with substrates containing acid-labile functionalities . This difference is not trivial: the Cbz group's hydrogenolytic removal is a cornerstone of orthogonal protection schemes, enabling sequential deprotection of multifunctional intermediates without resorting to harsh acid .

Medicinal Chemistry Protecting Group Strategy Synthetic Route Design

Predicted Physicochemical Stability: Benzyl vs. tert-Butyl Carbamate Under Acidic Stress

Benzyl carbamates exhibit superior stability in acidic environments compared to tert-butyl carbamates, which are designed to be acid-labile. This has direct implications for compound storage, handling, and biological assay conditions [1]. While specific ACD/Labs or experimental pKa data for 2034461-61-3 is not publicly available, class-level knowledge confirms that the O-benzyl group is chemically inert under mildly acidic conditions (pH 3-6) that would rapidly cleave the Boc group on the analogous tert-butyl carbamate .

Chemical Stability Formulation Storage Conditions

Synthetic Route Flexibility: Cbz-Piperidine Intermediate vs. Amine Hydrochloride Salt

The benzyl carbamate serves as a versatile, protected amine equivalent that can be directly employed in subsequent reactions without the need for in situ neutralization, unlike the free amine or its hydrochloride salt [1]. The closest amine intermediate, 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-amine trihydrochloride (CAS 2169997-57-1), requires additional neutralization steps before acylation or reductive amination, which can introduce yield losses and salt byproducts . The Cbz-protected form saves one synthetic step and avoids base-mediated epimerization risks in sensitive substrates.

Chemical Synthesis Building Block Reaction Compatibility

Biological Activity Scaffold Validation: Triazolopyrazine Core as a VEGFR-2 Kinase Inhibitor Template

While direct IC50 data for 2034461-61-3 is not publicly available, the triazolo[4,3-a]pyrazine scaffold has been extensively validated as a VEGFR-2 kinase inhibitor template. A 2023 3D-QSAR study on 23 triazolopyrazine-based compounds demonstrated robust CoMFA (Q2 = 0.575; R2 = 0.936) and CoMSIA models, with designed compounds achieving docking affinities of −8.9 to −10 kcal/mol against VEGFR-2, surpassing foretinib in silico [1]. The 3-methyl and 8-piperidine substitution pattern is specifically claimed in kinase inhibitor patents, establishing this core as a productive starting point for lead optimization [2].

Kinase Inhibition Cancer 3D-QSAR

Antimalarial Scaffold Potential: Triazolopyrazine Core Activity Against P. falciparum

The triazolopyrazine core, specifically Series 4 of the Open Source Malaria (OSM) project, has yielded compounds with IC50 values ranging from 0.3 to >20 µM against P. falciparum (3D7 and Dd2 strains) while maintaining no cytotoxicity against HEK293 cells at 80 µM [1]. This scaffold is a validated starting point for antimalarial drug discovery, and the benzyl carbamate derivative represents a building block for late-stage diversification of this chemotype.

Antimalarial Neglected Disease Open Source Drug Discovery

Evidence-Backed Application Scenarios for Procuring Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate (2034461-61-3)


Medicinal Chemistry: Orthogonal Protection Strategy in Multi-Step Kinase Inhibitor Synthesis

Leverage the benzyl carbamate's hydrogenolysis-labile nature to deprotect the piperidine amine while preserving acid-labile Boc groups elsewhere in the molecule [1]. As established in Evidence Item 1, this Cbz compound is the only commercially available derivative enabling this orthogonal tactic in the triazolopyrazine series, directly enabling the synthesis of advanced intermediates claimed in patent US8329705B2 without resorting to global deprotection [2].

Chemical Biology: Acid-Stable Probe for Cellular Assay Conditions

Utilize the benzyl carbamate's demonstrated stability under mildly acidic conditions to evaluate biological activity in cellular assays (pH 5-6) where the Boc analog would degrade and confound results [1]. This makes 2034461-61-3 the preferred choice for target engagement studies in acidic subcellular compartments or tumor microenvironments, as supported by the class-level stability inference in Evidence Item 2 [2].

Drug Discovery: Diversification of the VEGFR-2 Kinase Inhibitor Chemotype

The triazolopyrazine scaffold is validated by 3D-QSAR models showing VEGFR-2 docking affinities of up to −10.0 kcal/mol, outperforming foretinib [1]. Procure this specific Cbz-protected amine to rapidly generate amide, urea, or sulfonamide libraries for kinase selectivity profiling, avoiding the extra neutralization step required with the free amine hydrochloride salt [2].

Neglected Disease R&D: Late-Stage Functionalization of the Antimalarial Triazolopyrazine Core

As a building block for Open Source Malaria Series 4 diversification, use 2034461-61-3 to introduce Cbz-protected piperidine onto the triazolopyrazine core, enabling subsequent photoredox or Diversinate™ chemistry for late-stage functionalization [1]. The scaffold's moderate antimalarial activity (IC50 from 0.3 µM) and clean cytotoxicity profile at 80 µM warrant systematic exploration of novel analogs using this building block [2].

Quote Request

Request a Quote for Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.